Calystegine B1 is a bicyclic compound classified as a tropane alkaloid, characterized by its unique bicyclic structure that includes a nitrogen atom and multiple hydroxyl groups. This compound is of significant interest due to its diverse biological activities and potential applications in various fields of research, including medicinal chemistry and biochemistry. Calystegine B1 is primarily sourced from plants, particularly from the family Convolvulaceae, where it is found in species such as Calystegia sepium and Ipomoea batatas (sweet potato) .
The synthesis of Calystegine B1 typically involves enantioselective methods to construct the 8-azabicyclo[3.2.1]octane scaffold. One common approach starts with an acyclic precursor that contains the necessary stereochemical information. The bicyclic structure is formed through desymmetrization processes, often utilizing tropinone derivatives as starting materials .
Calystegine B1 has a complex molecular structure that can be represented as follows:
Calystegine B1 undergoes several chemical reactions, including:
Common reagents used in these reactions include:
Calystegine B1 acts primarily as an inhibitor of glycosidases—enzymes that hydrolyze glycosidic bonds in complex carbohydrates. The mechanism involves binding to the active sites of glycosidases, preventing them from catalyzing the breakdown of sugars.
Calystegine B1 has a wide range of scientific applications:
Calystegine B1 was first identified in the early 1990s during phytochemical investigations of Calystegia sepium (hedge bindweed, Convolvulaceae) roots, where it co-occurred with related analogs A₃ and B₂ [2] [4]. The name "calystegine" derives from the plant genus Calystegia, reflecting its initial discovery source. Subsequent research revealed its broader distribution in the Solanaceae family, including economically significant crops like potatoes (Solanum tuberosum), eggplants (S. melongena), tomatoes (S. lycopersicum), and peppers (Capsicum annuum) [1] [7]. Chemotaxonomic studies highlight that calystegines occur in genera whose centers of diversity are predominantly South American, such as Atropa, Datura, and Hyoscyamus [1]. Notably, calystegines co-occur with tropane alkaloids (e.g., hyoscyamine) in many Solanaceae species, but their exclusive presence (without tropanes) is documented only in South American genera [1].
Table 1: Taxonomic Distribution of Calystegine B1
Plant Family | Genera/Species | Tissue Localization |
---|---|---|
Convolvulaceae | Calystegia sepium | Roots |
Solanaceae | Solanum tuberosum (potato) | Leaves, skins, sprouts |
Solanaceae | S. melongena (eggplant) | Leaves |
Solanaceae | Hyoscyamus albus | Seeds |
Solanaceae | Lycium chinense | Roots |
Calystegine B1 is a polyhydroxylated nortropane alkaloid, characterized by a bicyclic 8-azabicyclo[3.2.1]octane scaffold lacking the N-methyl group typical of tropane alkaloids [5]. Its structure features four hydroxyl groups (tetrahydroxy substitution) at positions C1α, C2β, C3α, and C6α, making it a "B-group" calystegine based on hydroxylation number [5] [8]. The bridgehead C1 hydroxyl group forms an aminoketal functionality, a conserved feature across all calystegines [5]. Unlike calystegines B₂ or B₃, B1 possesses a hydroxyl group at C6exo (equatorial orientation), which critically influences its glycosidase inhibition profile [3] [5]. Its stereochemistry was confirmed via NMR and X-ray crystallography, revealing a rigid chair-boat conformation for the tropane ring system [5].
Fig. 1: Structural Features of Calystegine B1
OH (C6) │ N ╱ │ ╲ HO─C1 │ C3─OH │ │ │ C7──C8──C4 ╲ │ ╱ C5─C6─C2 │ OH
Calystegine B1 functions as a potent competitive inhibitor of glycosidases due to its structural mimicry of monosaccharide transition states. It exhibits high specificity for β-glucosidases and β-galactosidases across mammalian systems [3] [7]. Kinetic studies demonstrate its efficacy against:
The C6 hydroxyl group is pivotal for this specificity: its absence (e.g., in calystegine B₂) shifts inhibitory activity toward α-galactosidases [3]. In human adipose-derived stromal cells (HuASCs), calystegine B1 modulates the PI3K/AKT/mTOR pathway, enhancing glucose homeostasis under hyperglycemic conditions [8] [9]. Additionally, it suppresses endoplasmic reticulum (ER) stress and inflammation by reducing pro-inflammatory cytokines (TNF-α, IL-6) and elevating antioxidant defenses (SOD, catalase) [9]. These properties highlight its potential as a lead compound for metabolic disorder therapeutics.
Table 2: Glycosidase Inhibition Profile of Calystegine B1
Enzyme Source | Enzyme Type | Inhibition Mode | Kᵢ (μM) |
---|---|---|---|
Rat liver | β-glucosidase | Competitive | 1.9 |
Human liver | β-glucosidase | Competitive | 10.0 |
Bovine liver | β-glucosidase | Competitive | 150.0 |
Rat liver | β-xylosidase | Competitive | 0.13 |
Coffee bean | α-galactosidase | Not significant | >100 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7